![molecular formula C8H22NO7P B3144916 2-[2,3-Dihydroxypropoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium;hydroxide CAS No. 563-23-5](/img/structure/B3144916.png)

2-[2,3-Dihydroxypropoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium;hydroxide

Descripción general

Descripción

2-[2,3-Dihydroxypropoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium;hydroxide is a useful research compound. Its molecular formula is C8H22NO7P and its molecular weight is 275.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Labeling Applications

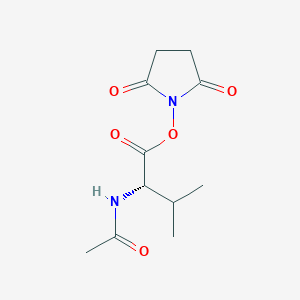

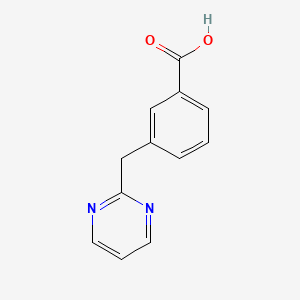

One significant application of compounds like 2-[2,3-Dihydroxypropoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium; hydroxide is in the synthesis and labeling of pharmaceutical compounds, as illustrated by the synthesis of carbon-14 and tritium analogues of the phospholipid antitumor agent SDZ 62-834 zi. This process involved the synthesis with carbon-14 at the furan-2 position from dimethyl malonate-[14C] and with tritium at the furan 3 and 4 positions by catalytic tritiation of 2,5-dihydro-2,2-furandimethanol (Kinder, Tang, & Sunay, 1992).

Polymer Chemistry

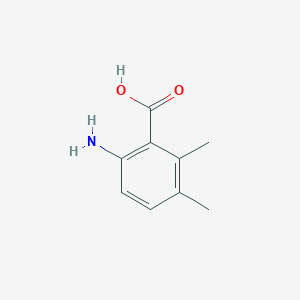

Another application is found in polymer chemistry, where such compounds serve as monomers for creating adhesive polymers. For example, 2,4,6-Trimethylphenyl 2-[4-(dihydroxyphosphoryl)-2-oxa-butyl]acrylate was synthesized and homopolymerized with various initiators. This monomer showed high hydrolytic stability and a unique polymerization rate-monomer concentration dependence, highlighting its potential in creating water-soluble adhesive polymers (Pavlinec, Zeuner, Angermann, & Moszner, 2005).

Optical Applications

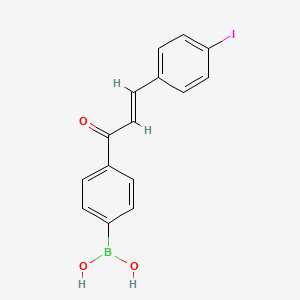

In optics, a novel class of hydrogen-bonded dihydrogenphosphate salts demonstrated the ability to exhibit second harmonic generation, a fundamental process in nonlinear optics. The crystal structures of specific salts were reported, showcasing the potential of these compounds in optical applications (Aakeröy, Hitchcock, Moyle, & Seddon, 1989).

Phosphorylation Studies

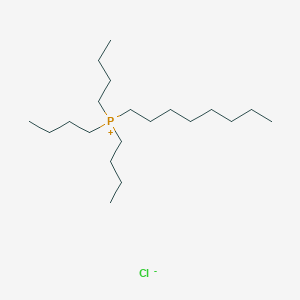

Compounds of this nature are also used in the study of phosphorylation processes. For instance, the phosphorylation of alcohols by means of N-[2-(dihydrogen phosphoroxy)-5-nitrobenzyl]pyridinium hydroxide was demonstrated, providing insights into the synthesis of various phosphorylated organic compounds (Taguchi, Mushika, & Yoneda, 1975).

Mecanismo De Acción

Target of Action

Cholineglycerophosphate, also known as alpha-glycerophosphocholine (α-GPC), is a natural choline compound found in the brain . It is primarily targeted towards the brain’s cholinergic system, which plays a crucial role in cognitive functions .

Mode of Action

Cholineglycerophosphate acts as a precursor to acetylcholine, a neurotransmitter that plays a key role in many functions of the body such as muscle control, sleep, and cognition . It is also involved in the formation of phosphatidylcholine, a major component of biological membranes .

Biochemical Pathways

Cholineglycerophosphate is involved in the CDP-choline pathway, also known as the Kennedy pathway . This pathway starts with the phosphorylation of choline by choline kinase. Phosphocholine is then coupled to cytosine triphosphate by CTP:phosphocholine cytidylyltransferase to generate cytidine-diphosphocholine. Finally, DAG:CDP-choline cholinephosphotransferase transfers the phosphocholine head group to a diacylglycerol molecule, generating glycerophosphocholine .

Pharmacokinetics

Cholineglycerophosphate has a high choline content and is capable of crossing the blood-brain barrier, making it an effective source of choline for the brain . .

Result of Action

The primary result of Cholineglycerophosphate action is the enhancement of cognitive function. It has been shown to manage declining cognitive function associated with neurodegenerative and vascular diseases . In experimental models, it has exhibited favorable action in the aging brain and promoted neuronal differentiation .

Action Environment

The action of Cholineglycerophosphate can be influenced by various environmental factors. For instance, the availability of choline in the diet can impact the effectiveness of Cholineglycerophosphate, as choline is an essential nutrient that cannot be synthesized by the body . Furthermore, genetic polymorphisms and life conditions (such as pregnancy and breastfeeding) can also affect the body’s choline requirements and thus the action of Cholineglycerophosphate .

Análisis Bioquímico

Biochemical Properties

Cholineglycerophosphate participates in various biochemical reactions. It interacts with enzymes such as choline kinase, which phosphorylates choline in the first step of the "Kennedy pathway" . This pathway, located at the cytosolic side of the endoplasmic reticulum, is responsible for the majority of phosphatidylcholine (PC) synthesis in mammalian cells .

Cellular Effects

Cholineglycerophosphate has significant effects on various types of cells and cellular processes. It influences cell function by maintaining cell-membrane integrity, which is essential for information flow, energy formation, and signal transduction within cells . It also has a marked fluidizing effect on cellular membranes .

Molecular Mechanism

The molecular mechanism of action of Cholineglycerophosphate involves its conversion to phosphocholine by the enzyme choline kinase . This is the first step in the “Kennedy pathway” for the synthesis of PC . The formed phosphocholine is subsequently activated by a phosphate cytidylyltransferase that generates CDP-choline .

Metabolic Pathways

Cholineglycerophosphate is involved in the “Kennedy pathway” for the synthesis of PC . This pathway involves interactions with enzymes such as choline kinase and phosphate cytidylyltransferase .

Propiedades

IUPAC Name |

2-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium;hydroxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20NO6P.H2O/c1-9(2,3)4-5-14-16(12,13)15-7-8(11)6-10;/h8,10-11H,4-7H2,1-3H3;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGDFNNSILYOKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)(O)OCC(CO)O.[OH-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6,6'-dimethyl-[2,2'-bipyridine]-4-carboxylate](/img/structure/B3144852.png)

![2-[(3,5-Ditert-butyl-2-hydroxyphenyl)methylamino]propanoic acid](/img/structure/B3144922.png)